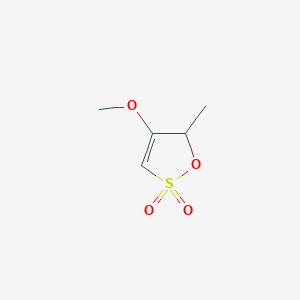
4-Methoxy-5-methyl-5H-1,2-oxathiole 2,2-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5-methyl-5H-1,2-oxathiole 2,2-Dioxide is a chemical compound that serves as an intermediate in the synthesis of various agricultural fungicides, such as Metalaxyl-M . This compound is known for its role in the preparation of fungicides that control diseases caused by air- and soil-borne pathogens .
Preparation Methods
The synthesis of 4-Methoxy-5-methyl-5H-1,2-oxathiole 2,2-Dioxide involves specific reaction conditions and routes. One common method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Industrial production methods often adhere to stringent quality standards, such as those outlined by ISO 9001 .
Chemical Reactions Analysis
4-Methoxy-5-methyl-5H-1,2-oxathiole 2,2-Dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents . The major products formed from these reactions are often intermediates used in the synthesis of agricultural fungicides .
Scientific Research Applications
This compound has several scientific research applications. It is primarily used as an intermediate in the preparation of Metalaxyl-M, an agricultural fungicide . Additionally, it finds applications in various industries due to its role in producing high-quality inorganic and organic reference materials . Its utility in controlling diseases caused by pathogens makes it valuable in agricultural research .
Mechanism of Action
The mechanism of action of 4-Methoxy-5-methyl-5H-1,2-oxathiole 2,2-Dioxide involves its conversion into active fungicidal agents. These agents target specific molecular pathways in pathogens, disrupting their growth and proliferation . The compound’s efficacy is attributed to its ability to interfere with the metabolic processes of the pathogens .
Comparison with Similar Compounds
4-Methoxy-5-methyl-5H-1,2-oxathiole 2,2-Dioxide is unique due to its specific structure and role as an intermediate in fungicide synthesis. Similar compounds include Metalaxyl and its enantiomer, Metalaxyl-M . These compounds share similar applications in agriculture but differ in their chemical structures and specific uses .
Properties
Molecular Formula |
C5H8O4S |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
4-methoxy-5-methyl-5H-oxathiole 2,2-dioxide |
InChI |
InChI=1S/C5H8O4S/c1-4-5(8-2)3-10(6,7)9-4/h3-4H,1-2H3 |
InChI Key |
IJLLPHSCBOYYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CS(=O)(=O)O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



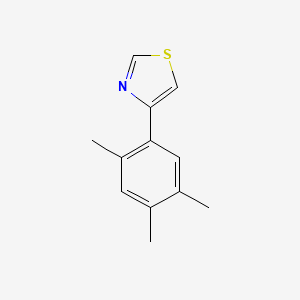

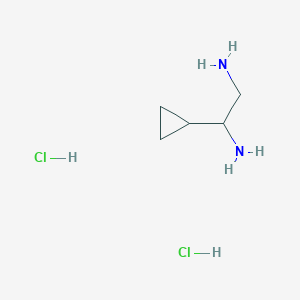
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)
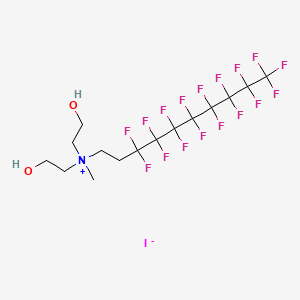

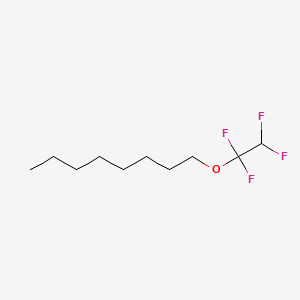


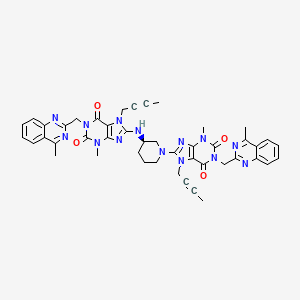

![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)

